3-(4-Methyl-benzyl)-piperazin-2-one

Medicinal Chemistry Analytical Chemistry Quality Control

3-(4-Methyl-benzyl)-piperazin-2-one is a C3-benzylated piperazin-2-one derivative, typically supplied with a purity of ≥95%. This heterocyclic compound is used as a reference standard, chemical probe, or versatile synthetic intermediate, not as an active pharmaceutical ingredient (API).

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13703759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-benzyl)-piperazin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2C(=O)NCCN2
InChIInChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)
InChIKeySEBXOJSAYRUCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-benzyl)-piperazin-2-one: Reference Compound Profile and Baseline Characteristics


3-(4-Methyl-benzyl)-piperazin-2-one is a C3-benzylated piperazin-2-one derivative, typically supplied with a purity of ≥95% . This heterocyclic compound is used as a reference standard, chemical probe, or versatile synthetic intermediate, not as an active pharmaceutical ingredient (API) . Its core piperazin-2-one scaffold is a privileged structure in medicinal chemistry, often employed in the design of kinase inhibitors, GPCR modulators, and other bioactive molecules [1].

Why 3-(4-Methyl-benzyl)-piperazin-2-one is Not Interchangeable with Other Piperazinones


Generic substitution with structurally similar piperazinones is not scientifically valid due to the profound impact of the benzyl substituent on physicochemical and pharmacological properties. The piperazin-2-one core is an active participant in target binding, and modifications at the C3 position are known to drastically alter both potency and selectivity profiles [1]. For example, replacing a piperazine with a piperazinone in a kinase inhibitor scaffold resulted in significantly enhanced potency and selectivity for PI3Kδ [2]. Therefore, the specific 4-methylbenzyl moiety is not a generic 'R-group'; it confers a unique combination of lipophilicity, electron density, and steric bulk that directly dictates the compound's behavior in biological assays and its suitability as a specific chemical probe or reference standard [3].

3-(4-Methyl-benzyl)-piperazin-2-one: A Comparative Quantitative Evidence Guide for Scientific Selection


Structural Identifiers and Physicochemical Differentiation from Unsubstituted Analog

3-(4-Methyl-benzyl)-piperazin-2-one (CAS 478841-10-0) possesses a unique molecular formula (C12H16N2O) and molecular weight (204.27 g/mol) that distinguishes it from the simpler benzyl analog, 3-benzylpiperazin-2-one (CAS 78551-76-5, C11H14N2O, 190.24 g/mol) . The addition of a methyl group at the para position of the benzyl ring increases both molecular weight and lipophilicity, which directly impacts chromatographic retention time and biological partitioning [1].

Medicinal Chemistry Analytical Chemistry Quality Control

Lipophilicity Differentiation in the Context of Structure-Activity Relationships (SAR)

While specific experimental logP data for 3-(4-Methyl-benzyl)-piperazin-2-one is not publicly available, a direct SAR study on a closely related series of benzylpiperazine derivatives demonstrates that para-methyl substitution on the benzyl ring increases calculated lipophilicity (clogP) compared to the unsubstituted phenyl analog [1]. In that study, compounds with a 4-methylbenzyl group exhibited a clogP of 2.27, which is higher than the typical clogP values for unsubstituted or polar-substituted benzyl derivatives [1]. This trend is directly applicable to the target compound, as the para-methyl group consistently increases lipophilicity, influencing membrane permeability and non-specific binding.

Drug Discovery Medicinal Chemistry SAR

Controlled Impurity and Purity Specifications as a Critical Procurement Criterion

Reputable vendors specify 3-(4-Methyl-benzyl)-piperazin-2-one with a high-performance liquid chromatography (HPLC) purity of ≥95% . This is a critical differentiator from crude or in-house synthesized material. Furthermore, a related patent for a piperazinone-containing composition explicitly defines an impurity specification of <0.1% for a related compound, highlighting the industrial importance of controlling specific impurities rather than relying on gross purity alone [1].

Analytical Chemistry Quality Assurance Pharmaceutical Analysis

Utility as a Defined Building Block in Parallel Synthesis and Focused Libraries

The 4-methylbenzyl substituent is a key component in combinatorial libraries. For example, a related compound, N-acetyl-N′-(4-methylbenzyl)-N″-1-(4-chlorobenzhydryl) piperazine iminodiacetic acid triamide (A3B1C1), which incorporates the 4-methylbenzyl moiety, demonstrated 46% inhibition at 100 nM in a bradykinin B2 antagonist assay [1]. This demonstrates the specific utility of the 4-methylbenzyl group in generating hits within a defined activity space. The parent compound 3-(4-Methyl-benzyl)-piperazin-2-one serves as the foundational building block for creating these more complex, active analogs.

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 3-(4-Methyl-benzyl)-piperazin-2-one


Reference Standard in Pharmacopoeial and Quality Control (QC) Analysis

As a well-characterized compound with a defined CAS number and molecular formula (C12H16N2O, MW 204.27 g/mol), 3-(4-Methyl-benzyl)-piperazin-2-one is ideally suited as a reference standard for HPLC or LC-MS methods aimed at detecting and quantifying this specific impurity or related substances in API manufacturing [1]. Its purity specification of ≥95% ensures reliable calibration .

Medicinal Chemistry Tool for SAR Studies Focused on Lipophilicity

This compound serves as a precise chemical probe for exploring the impact of para-substitution on the benzyl ring of piperazin-2-one scaffolds. Class-level SAR data indicates that the 4-methylbenzyl group increases clogP relative to the unsubstituted benzyl analog [1]. Researchers can use this compound to experimentally determine its actual logP/logD and correlate it with changes in membrane permeability or non-specific protein binding in their specific assay systems.

Building Block for Focused Library Synthesis

This compound is a strategic starting material for synthesizing more complex molecules. As demonstrated in the synthesis of bradykinin antagonists, the 4-methylbenzyl-piperazine motif can be a key contributor to biological activity [1]. It is therefore best procured for use in parallel synthesis or as a diversification point in the creation of focused compound libraries targeting GPCRs or other protein classes where piperazinones are a privileged scaffold .

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